TDEAH Yields a Net Positive Fixed Charge vs. a Large Negative Fixed Charge for HfCl₄-Derived Films
In a direct head-to-head comparison of HfO₂ films grown by ALD using H₂O as the oxidant, the TDEAH-derived film exhibited a positive fixed charge of +4.5×10¹¹ cm⁻², whereas the HfCl₄-derived film exhibited a negative fixed charge of −1.86×10¹² cm⁻². [1] This represents a change in both the magnitude and the sign of the fixed charge, which is critical for threshold voltage control in CMOS devices. The negative fixed charge in the chloride-derived film was correlated with Cl segregation at the HfO₂/SiO₂ interface.
| Evidence Dimension | Fixed oxide charge (Qf) |
|---|---|
| Target Compound Data | +4.5×10¹¹ cm⁻² |
| Comparator Or Baseline | HfCl₄-derived HfO₂: −1.86×10¹² cm⁻² |
| Quantified Difference | Sign reversal and magnitude change (approx. 1.86×10¹² cm⁻² negative shift for chloride) |
| Conditions | ALD-deposited HfO₂ on Si/SiO₂ substrates using H₂O as oxidant; electrical measurements on MOS capacitor structures. |
Why This Matters
The sign and magnitude of fixed charge directly impact the flatband voltage and threshold voltage of transistors, making TDEAH the clear choice for integration schemes requiring a positive fixed charge or avoiding Cl-induced negative charge.
- [1] R. Sreenivasan et al., 'Effect of impurities on the fixed charge of nanoscale HfO2 films grown by atomic layer deposition,' Applied Physics Letters, 89, 112903 (2006). View Source
